molecular formula C11H15Cl2N3 B3078076 2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride CAS No. 1049751-43-0

2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Cat. No. B3078076
CAS RN: 1049751-43-0
M. Wt: 260.16 g/mol
InChI Key: CPYWWIVISUIUSH-UHFFFAOYSA-N
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Description

“2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride” is a chemical compound with the CAS Number: 1049751-43-0 . It has a molecular weight of 260.17 and its IUPAC name is 2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for “2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride” is 1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H . This code provides a specific text string representation for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 434.4±38.0 °C at 760 mmHg . The compound has a molar refractivity of 56.6±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors . The compound has a polar surface area of 41 Å^2 and a polarizability of 22.4±0.5 10^-24 cm^3 . The surface tension of the compound is 56.6±3.0 dyne/cm and it has a molar volume of 154.6±3.0 cm^3 .

Scientific Research Applications

Chemistry and Properties of Benzimidazole Compounds

The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) are extensively reviewed, highlighting their preparation, properties, and complex compounds. These ligands exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This comprehensive review identifies areas of potential interest for future investigations, including unknown analogues of these compounds, suggesting a rich field for exploration in chemical synthesis and application (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including benzimidazole fragments, has demonstrated their value in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their photo- and electroluminescence. Their incorporation into π-extended conjugated systems and electroluminescent properties are crucial for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Biological and Medicinal Applications

Benzimidazole derivatives are highlighted for their therapeutic potential across various diseases, showing a wide range of pharmacological properties. These compounds have been extensively studied for their antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. The review underlines benzimidazoles as a key scaffold in the development of new therapeutic agents, emphasizing the importance of understanding their synthesis and role in disease treatment (Babbar, Swikriti, & Arora, 2020).

Cancer Treatment

Pyrrolobenzimidazoles, including azomitosene ring systems, have been discussed for their cytotoxicity and antitumor activity. These compounds represent a new class of antitumor agents with advantages over other agents, acting through mechanisms such as DNA alkylation and cleavage, or as DNA intercalating agents inhibiting topoisomerase II-mediated DNA relaxation. This indicates their potential in cancer treatment strategies (Skibo, 1998).

Fungicides and Biological Impact

Benzimidazole fungicides are discussed for their specific inhibition of microtubule assembly by binding to tubulin, showcasing their extensive use in agriculture and potential experimental use in cancer chemotherapy. This highlights their biological impact and contribution to research in fungal cell biology and molecular genetics (Davidse, 1986).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It has the signal word “Warning” and the hazard statements H315 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYWWIVISUIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

CAS RN

1049751-43-0
Record name 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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